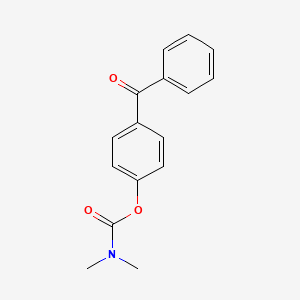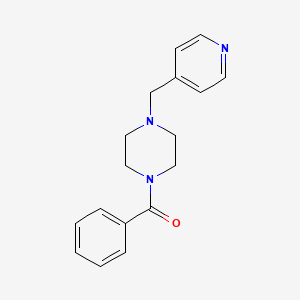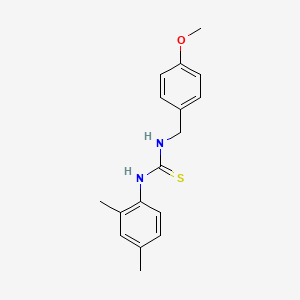
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide, also known as ITH-12574, is a small molecule that has shown potential therapeutic effects in various diseases. It was first synthesized by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. Since then, ITH-12574 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including reducing amyloid beta accumulation, protecting dopaminergic neurons, reducing inflammation, and improving cognitive and motor function. These effects have been observed in animal models and suggest the potential therapeutic value of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide in various diseases.
実験室実験の利点と制限
One advantage of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its specificity for GSK-3β. This specificity allows for targeted modulation of GSK-3β activity without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it suitable for the treatment of neurological diseases. However, one limitation of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of more soluble derivatives of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may improve its efficacy in vivo. Finally, the development of novel delivery methods may enhance its delivery to the brain and improve its therapeutic value.
合成法
The synthesis of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In Alzheimer's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In Parkinson's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models. In traumatic brain injury, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce inflammation and improve neurological outcomes in animal models.
特性
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGXOGFWGPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[1-(propan-2-yl)piperidin-4-ylidene]thiophene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)


![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)